5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound features a pyrazolo[4,3-c]pyridin-3-one core with three key substituents:
- Position 5: 2-Methoxyethyl group, enhancing hydrophilicity.
- Position 2: Phenyl group, a common pharmacophore in kinase inhibitors and receptor ligands.
Its structural uniqueness lies in the combination of a methoxyethyl side chain and a methyl-substituted piperidine carbonyl moiety, distinguishing it from analogs with alternative heterocycles or substituents .
Properties
IUPAC Name |
5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16-8-10-25(11-9-16)21(27)18-14-24(12-13-29-2)15-19-20(18)23-26(22(19)28)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNJRLCDKUQKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[4,3-c]pyridine core.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Piperidine Moiety: The piperidine moiety is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate electrophile.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The molecular pathways involved may include signal transduction pathways, gene expression regulation, and protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
(a) Pyrazolo[4,3-c]Pyridin-3-One vs. Pyrazolo[4,3-d]Pyrimidin-7-One
- Target Compound : Pyrazolo[4,3-c]pyridin-3-one core with fused pyrazole and pyridine rings.
- Analog (): Pyrazolo[4,3-d]pyrimidin-7-one core, replacing pyridine with pyrimidine. Compounds like 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-21-1) may exhibit enhanced binding to purine-rich enzyme active sites .
(b) Pyrazolo[1,5-a]Pyrimidin-7(4H)-One Derivatives ()
Substituent Analysis
(a) Position 7: Piperidine vs. Piperazine Derivatives
- Target Compound : 4-Methylpiperidine-1-carbonyl.
- Piperidine : Six-membered ring with one nitrogen; methyl group enhances lipophilicity.
- Analog () : 4-(2-Fluorophenyl)piperazine-1-carbonyl.
- Piperazine : Six-membered ring with two nitrogens; fluorophenyl introduces steric bulk and electronic effects.
- Impact : Piperazine derivatives may exhibit stronger hydrogen-bonding interactions, while the methyl group in the target compound improves metabolic stability by reducing oxidative susceptibility .
(b) Position 5: Methoxyethyl vs. Propanoylpiperazine ()
- Analog: 7-(4-Propanoylpiperazine-1-carbonyl).
Pharmacokinetic and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Position 2 Phenyl Group : Critical for π-π stacking in receptor binding (common in ). Fluorination (e.g., ’s 2-fluorophenyl) may enhance affinity but reduce solubility.
- Position 7 Heterocycle : Piperidine vs. piperazine affects target selectivity. Methyl substitution minimizes steric hindrance, favoring compact binding pockets.
- Position 5 Substituent: Methoxyethyl balances solubility and permeability, outperforming bulkier groups like propanoylpiperazine .
Biological Activity
The compound 5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a pyrazolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the piperidine moiety and methoxyethyl group contributes to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrazolopyridines exhibit significant anticancer properties. A study focused on Mannich bases, including similar structures to our compound, demonstrated cytotoxic effects against several cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. These compounds showed IC50 values ranging from 1 to 10 µM depending on the specific structure and substituents present .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Mannich Base A | HeLa | 5.0 | |
| Mannich Base B | HepG2 | 3.5 | |
| Mannich Base C | A549 | 7.0 | |
| Pyrazolo[4,3-c]pyridine Derivative | Various | <10 |
The proposed mechanisms for the biological activity of pyrazolopyridine derivatives include:
- Inhibition of DNA Topoisomerases : Some studies suggest that these compounds may interfere with DNA replication by inhibiting topoisomerase enzymes, which are crucial for DNA unwinding during replication.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with similar structures, leading to programmed cell death.
- Antioxidant Activity : Certain derivatives have shown potential as antioxidants, reducing oxidative stress in cells which can contribute to their anticancer properties.
Case Studies
A notable case study involved the evaluation of a closely related pyrazolo[4,3-c]pyridine derivative in a preclinical model of breast cancer. The study reported a significant reduction in tumor size when administered at doses of 20 mg/kg body weight over a period of two weeks. Histological analysis revealed increased apoptosis in tumor tissues compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
